molecular formula C16H15N3O3 B14952211 N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide

N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide

Cat. No.: B14952211
M. Wt: 297.31 g/mol
InChI Key: WOZSVDDSXXRWDT-VCHYOVAHSA-N
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Description

N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide is a complex organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide typically involves a multi-step process. One common method is the reaction of phthalide, hydrazine hydrate, and aldehyde in a one-pot reaction. This method is advantageous due to its mild reaction conditions and environmentally friendly nature . The reaction is carried out in ethanol without any catalyst, resulting in moderate to excellent yields of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted hydrazones.

Scientific Research Applications

N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide involves its interaction with various molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the compound can interact with cellular enzymes and receptors, modulating their functions and leading to the observed biological effects.

Comparison with Similar Compounds

N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C16H15N3O3/c20-14-9-5-4-8-13(14)10-18-19-15(21)11-17-16(22)12-6-2-1-3-7-12/h1-10,20H,11H2,(H,17,22)(H,19,21)/b18-10+

InChI Key

WOZSVDDSXXRWDT-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2O

Origin of Product

United States

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